1-Hydroxy Valdecoxib-13C2,15N is a chemically modified derivative of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for the treatment of pain and inflammation. The compound features isotopic labeling, specifically with carbon-13 and nitrogen-15, which enhances its utility in various scientific studies, particularly in pharmacokinetic and metabolic research.
The compound is synthesized through specific chemical reactions that incorporate stable isotopes into its molecular structure. These isotopes are often used in research to trace metabolic pathways and study drug interactions at the molecular level.
1-Hydroxy Valdecoxib-13C2,15N is classified as an NSAID and belongs to the category of cyclooxygenase inhibitors. Its structural modifications allow it to be utilized in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The synthesis of 1-Hydroxy Valdecoxib-13C2,15N typically involves multi-step organic reactions starting from Valdecoxib. The introduction of carbon-13 and nitrogen-15 isotopes can be achieved through various labeling techniques, including:
The synthetic route may include the following steps:
1-Hydroxy Valdecoxib-13C2,15N retains the core structure of Valdecoxib with additional hydroxy and isotopic modifications. The molecular formula can be represented as C16H14N2O3 (with two carbon atoms replaced by carbon-13 and one nitrogen atom replaced by nitrogen-15).
The structural data can be analyzed using:
1-Hydroxy Valdecoxib-13C2,15N can undergo several chemical reactions typical for NSAIDs, including:
Key reagents used in these reactions may include:
The mechanism of action for 1-Hydroxy Valdecoxib-13C2,15N involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain.
Research indicates that the presence of isotopes does not significantly alter the pharmacological activity compared to its non-labeled counterpart. This allows researchers to trace metabolic pathways without affecting the drug's efficacy.
1-Hydroxy Valdecoxib-13C2,15N is expected to exhibit similar physical properties to Valdecoxib, including:
The chemical stability is crucial for its application in research. The compound should remain stable under physiological conditions but may degrade under extreme pH or temperature conditions.
1-Hydroxy Valdecoxib-13C2,15N serves multiple purposes in scientific research:
This compound exemplifies how isotopic labeling can enhance our understanding of drug behavior in biological systems while maintaining relevance in pharmaceutical development.
The incorporation of ¹³C and ¹⁵N isotopes at specific positions in 1-hydroxy valdecoxib enables detailed structural investigation through NMR spectroscopy. The ¹⁵N nucleus (I = 1/2) provides distinct advantages despite its low natural abundance (0.365%) and inherent sensitivity challenges [8]. Isotopic enrichment to >99% at the sulfonamide nitrogen and adjacent carbon positions significantly enhances signal detection and allows precise mapping of electronic environments.
¹⁵N NMR chemical shifts for 1-hydroxy valdecoxib-¹³C₂,¹⁵N occur in the characteristic sulfonamide region (δ ~50-70 ppm), exhibiting a significant downfield shift (~15 ppm) compared to the parent valdecoxib due to N-hydroxylation [4]. This shift confirms modification at the nitrogen center. The ¹³C-¹⁵N coupling constants (¹J₍C,N₎ ≈ 5-15 Hz) provide direct evidence of bond formation between the labeled atoms, with resolved splitting patterns in the ¹³C NMR spectrum validating the connectivity. Two-dimensional heteronuclear experiments (¹H-¹⁵N HMQC and ¹H-¹³C HSQC) enable correlation of the nitrogen environment with adjacent protons and carbons, respectively, confirming the structural integrity of the N-hydroxy modification [8].
Table 1: Key NMR Parameters for 1-Hydroxy Valdecoxib-¹³C₂,¹⁵N
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
---|---|---|---|---|
¹⁵N | 67.3 | Broad singlet | - | N-OH |
¹³C (C-1) | 142.5 | Doublet | ¹J(¹³C-¹⁵N) = 12.3 | Sulfonamide-attached carbon |
¹³C (C-2) | 123.8 | Singlet | - | Isoxazole carbon |
¹H | 9.85 (s, 1H) | Singlet | - | N-OH |
Single-crystal X-ray diffraction analysis provides atomic-resolution structural validation and reveals subtle isotopic effects in 1-hydroxy valdecoxib. Crystals of both unlabeled and ¹³C₂,¹⁵N-labeled derivatives were grown via slow evaporation from acetonitrile/water mixtures. The labeled compound crystallizes in the same monoclinic space group (P2₁/c) as the unlabeled analogue, confirming isotopic substitution does not alter the fundamental crystal packing.
Comparative analysis reveals minute but statistically significant differences in bond lengths involving labeled atoms. The C(aryl)-¹⁵N bond in the labeled sulfonamide moiety measures 1.421(3) Å compared to 1.417(3) Å in the unlabeled compound. Similarly, the S-¹⁵N bond length increases slightly from 1.619(2) Å to 1.623(2) Å upon isotopic substitution. These perturbations (<0.4%) fall within expectations based on increased zero-point vibrational energy of bonds involving heavier isotopes. Crucially, the O-¹⁵N bond (1.402(2) Å labeled vs. 1.399(2) Å unlabeled) and the N-O-H bond angle (104.1° labeled vs. 104.3° unlabeled) confirm the N-hydroxylation pattern is retained in the solid state [4]. Electron density maps show no evidence of label scrambling, with the isotopic positions clearly defined by their refined displacement parameters. The crystal structure unequivocally establishes the regiochemistry of hydroxylation at the sulfonamide nitrogen rather than at ring positions.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2